molecular formula C18H18N4O3S2 B2670445 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 897621-98-6

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2670445
CAS RN: 897621-98-6
M. Wt: 402.49
InChI Key: AZGMNFVYRJFNDR-UHFFFAOYSA-N
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Description

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTUA, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarities, particularly those incorporating thiazole, thiophene, and acetamide groups, have been studied for their antimicrobial properties. For instance, derivatives of thiazole and thiadiazole have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative organisms. Such studies suggest potential applications of the compound for developing new antimicrobial agents (Maier et al., 1986; Saravanan et al., 2010).

Synthesis and Characterization

Research in the field of organic synthesis often focuses on the development of new compounds with potential therapeutic applications. Studies have described the synthesis and structural characterization of compounds containing thiazole, thiophene, and acetamide moieties. These reports highlight the importance of such compounds in the development of new materials with potential biological activity (Galushchinskiy et al., 2017).

Receptor Interactions and Biological Activity

Compounds structurally related to "2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide" have been investigated for their interactions with biological receptors, such as the human adenosine A3 receptor. These studies are crucial for understanding how modifications in the chemical structure can influence binding affinity and selectivity, potentially leading to the development of new drugs (Jung et al., 2004).

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-25-15-7-3-2-6-14(15)21-17(24)22-18-20-12(11-27-18)9-16(23)19-10-13-5-4-8-26-13/h2-8,11H,9-10H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGMNFVYRJFNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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